An In-Depth Technical Guide to 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS: 49681-96-1)
An In-Depth Technical Guide to 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS: 49681-96-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The quinazolinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet highly promising derivative: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The strategic placement of a bromine atom at the 6-position and a thioxo group at the 2-position imparts unique physicochemical properties that translate into a compelling pharmacological profile. This document serves as a comprehensive technical resource, delving into the synthesis, characterization, and multifaceted biological activities of this compound, with the aim of empowering researchers to unlock its full therapeutic potential.
Core Chemical Identity and Physicochemical Landscape
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂OS and a molecular weight of 257.11 g/mol .[1][2] The presence of the bromine atom, a halogen, significantly influences the molecule's electronic distribution and lipophilicity, which are critical determinants of its biological activity and pharmacokinetic properties. The thioxo group, in place of a more common oxo group at the 2-position, introduces a unique reactive center and alters the hydrogen bonding capabilities of the molecule.
| Property | Value | Source |
| CAS Number | 49681-96-1 | [1][2] |
| Molecular Formula | C₈H₅BrN₂OS | [1][2] |
| Molecular Weight | 257.11 | [1][2] |
| Synonyms | 6-bromo-2-mercaptoquinazolin-4-ol | [1] |
| SMILES | O=C1NC(NC2=C1C=C(Br)C=C2)=S | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is most effectively achieved through the cyclocondensation of 5-bromoanthranilic acid with a thiocyanate salt, typically ammonium thiocyanate. This method provides a direct and efficient route to the desired quinazolinone core.
Underlying Synthetic Rationale
The reaction proceeds through a multi-step, one-pot mechanism. Initially, the amino group of 5-bromoanthranilic acid attacks the electrophilic carbon of the thiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the thiourea moiety onto the carboxylic acid group, leads to the formation of the six-membered dihydroquinazolinone ring. The acidic workup facilitates the final ring closure and precipitation of the product.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
5-Bromoanthranilic acid
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water (distilled)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in ethanol.
-
Addition of Reagent: To this solution, add ammonium thiocyanate (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, slowly add concentrated hydrochloric acid to the cooled reaction mixture.
-
Precipitation and Isolation: The product will precipitate out of the solution upon acidification. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified product under vacuum to obtain 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a solid.
Caption: Synthetic workflow for 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Spectroscopic Characterization
The structural elucidation of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is confirmed through a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromine and the fused ring system. The protons on the nitrogen atoms will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon (C4) will resonate at a downfield chemical shift (typically around 160-170 ppm), while the thioxo carbon (C2) will also be significantly deshielded (around 175-185 ppm). The aromatic carbons will appear in the 110-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and the C=S stretching of the thioxo group (around 1200-1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).
The Biological Arena: A Compound of Diverse Talents
The 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a lead compound for the development of novel therapeutics in several key areas.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the 6-bromo-quinazoline core have shown significant cytotoxic activity against various cancer cell lines.[3] The presence of the bromine atom is often associated with enhanced anticancer potency.[4]
Mechanism of Action: The anticancer effects of quinazolinone derivatives are often multifactorial. For 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its analogues, the proposed mechanisms include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptotic regulators like Bax and Bcl-2, and activating caspase cascades.[5]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]
-
Inhibition of Key Enzymes: The quinazolinone scaffold is known to inhibit various kinases involved in cancer cell signaling.
Caption: Proposed anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anticonvulsant Potential: Modulating Neuronal Excitability
The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for evaluating potential antiepileptic drugs.[1] The MES test is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: At the time of peak effect of the drug, place corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[6]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[6]
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6]
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animal Preparation: Administer the test compound to mice or rats at various doses.
-
PTZ Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[7]
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).[7]
-
Endpoint: The absence of clonic seizures for a defined period is considered protection.[7]
Enzyme Inhibition: A Targeted Approach
Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[8] MPO catalyzes the formation of hypochlorous acid, a potent oxidizing agent that can cause tissue damage.
Mechanism of MPO Inhibition: These compounds act as competitive inhibitors with respect to the Amplex Red substrate and do not lead to the accumulation of MPO Compound II.[8] This suggests that they interfere with the binding of substrates to the active site of the enzyme.
Caption: Mechanism of Myeloperoxidase (MPO) inhibition.
Experimental Protocol: Myeloperoxidase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer, a solution of MPO, a solution of the substrate (e.g., Amplex Red), and a solution of hydrogen peroxide (H₂O₂).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the MPO solution, and different concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate and H₂O₂.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
Future Directions and Therapeutic Promise
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one represents a versatile and promising scaffold for drug discovery. Its demonstrated activities against cancer, seizures, and inflammation-related enzymes highlight its potential for development into novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazolinone core to optimize potency and selectivity for specific biological targets.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for its diverse biological effects.
-
Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, and assessment of its therapeutic efficacy in relevant animal models.
The comprehensive technical information provided in this guide is intended to serve as a valuable resource for the scientific community, fostering further investigation and ultimately accelerating the translation of this promising compound from the laboratory to the clinic.
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Kettle, A. J., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. [Link]
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Ghorab, M. M., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 12(1), 11293. [Link]
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Abbas, S. Y., & El-Bayouki, K. A. (2018). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction. Journal of Sulfur Chemistry, 39(5), 526-537. [Link]
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Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 50, 9-22. [Link]
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McCluskey, A., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 4(6), 963-971. [Link]
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